molecular formula C23H18ClN5O3S B2811428 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-60-4

3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2811428
CAS No.: 866812-60-4
M. Wt: 479.94
InChI Key: SUIAFLKLDFKJHF-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O3S and its molecular weight is 479.94. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-14-7-12-20(32-2)18(13-14)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)33(30,31)16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIAFLKLDFKJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel hybrid molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on recent studies and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClN5O3SC_{23}H_{18}ClN_5O_3S, with a molecular weight of 479.94 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the quinazoline core followed by the introduction of the triazole and sulfonyl groups. The synthetic pathway often utilizes various reagents and conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline-triazole hybrids. For instance, compounds similar to This compound have shown moderate to strong inhibitory effects on cancer cell lines. A study reported IC50 values in the low micromolar range for various derivatives against breast and lung cancer cell lines, indicating significant cytotoxicity .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The biological assay results demonstrated that several related compounds effectively inhibited AChE with IC50 values ranging from 0.2 to 83.9 µM . Molecular docking studies suggest that these compounds bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, indicating dual binding site inhibition .

Antibacterial Activity

In addition to anticancer properties, compounds bearing similar structural motifs have exhibited antibacterial activity. A synthesized series demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values below 10 µM .

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group enhances binding affinity towards target enzymes like AChE.
  • Cell Cycle Disruption : Compounds in this class may induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Case Studies

StudyFindings
Study 1 Demonstrated significant AChE inhibition with potential for Alzheimer's treatment.
Study 2 Reported antibacterial activity against multiple strains with varying potency.
Study 3 Highlighted anticancer effects in vitro with promising IC50 values across cell lines.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action : The compound may function by interfering with the signaling pathways involved in cell proliferation and survival. It has been noted to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with diseases such as cancer and bacterial infections.

  • Example : Inhibitory assays have shown that it can effectively inhibit certain kinases involved in tumor growth, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy.

Structural FeatureActivity Impact
Chlorophenyl GroupEnhances binding affinity to targets
Triazole RingIncreases stability and solubility
Sulfonamide MoietyContributes to antibacterial activity

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